molecular formula C11H16O2 B3058816 2-(1-phenylpropoxy)ethanol CAS No. 91968-37-5

2-(1-phenylpropoxy)ethanol

Cat. No.: B3058816
CAS No.: 91968-37-5
M. Wt: 180.24 g/mol
InChI Key: GTHAMPAEWGJKFV-UHFFFAOYSA-N
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Description

2-(1-Phenylpropoxy)ethanol is an organic compound with the molecular formula C11H16O2. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a phenyl group attached to a propoxy group, which is further connected to an ethanol moiety.

Preparation Methods

2-(1-Phenylpropoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenyl-1,3-dioxolane with triethylaluminum in dichloromethane at temperatures ranging from 0°C to 20°C . This method yields a high purity product and is widely used in laboratory settings. Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

2-(1-Phenylpropoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenylpropanoic acid, while reduction can produce phenylpropanol .

Scientific Research Applications

2-(1-Phenylpropoxy)ethanol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it is studied for its potential biological activity and effects on cell function and signal transduction. The compound is also used in industrial applications, such as the production of fragrances and flavorings .

Comparison with Similar Compounds

2-(1-Phenylpropoxy)ethanol can be compared to other similar compounds, such as phenoxyethanol and phenylpropanol. Phenoxyethanol, for instance, is used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties . Phenylpropanol, on the other hand, is used in the synthesis of various organic compounds and has applications in the fragrance industry . The unique structure of this compound, with its phenylpropoxy group, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

2-(1-phenylpropoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHAMPAEWGJKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541158
Record name 2-(1-Phenylpropoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91968-37-5
Record name 2-(1-Phenylpropoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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